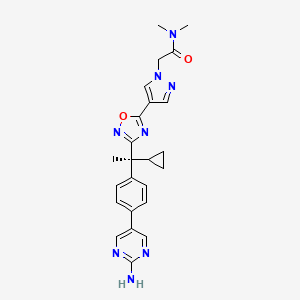

(S)-BI 665915

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26N8O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

2-[4-[3-[(1S)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C24H26N8O2/c1-24(19-8-9-19,18-6-4-15(5-7-18)16-10-26-23(25)27-11-16)22-29-21(34-30-22)17-12-28-32(13-17)14-20(33)31(2)3/h4-7,10-13,19H,8-9,14H2,1-3H3,(H2,25,26,27)/t24-/m1/s1 |

InChI Key |

QGPXEIMWTKWHMH-XMMPIXPASA-N |

Isomeric SMILES |

C[C@](C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C |

Canonical SMILES |

CC(C1CC1)(C2=CC=C(C=C2)C3=CN=C(N=C3)N)C4=NOC(=N4)C5=CN(N=C5)CC(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-BI 665915

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes. This guide details its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound functions as a FLAP antagonist. FLAP is an integral membrane protein that plays a crucial role in the leukotriene synthesis pathway. It binds to arachidonic acid and facilitates its transfer to the 5-lipoxygenase (5-LO) enzyme. The subsequent oxidation of arachidonic acid by 5-LO leads to the production of 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is then converted to leukotriene A4 (LTA4). By binding to FLAP with high affinity, this compound allosterically prevents the binding of arachidonic acid to the protein, thereby inhibiting the entire downstream cascade of leukotriene production, including the synthesis of the potent chemoattractant leukotriene B4 (LTB4).

Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of this compound.

Caption: Mechanism of this compound Action

Quantitative Data

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value |

| IC50 for FLAP binding | - | 1.7 nM |

| IC50 for FLAP function (whole blood) | Human | 45 nM |

| IC50 for FLAP function (whole blood) | Mouse | 4800 nM |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Rat | Dog | Cynomolgus Monkey | Human |

| IV Plasma Clearance (%Qh) | 7 | 2.8 | 3.6 | - |

| Volume of Distribution (Vss) (L/kg) | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 | - |

| Oral Bioavailability (%) | 45 - 63 | 45 - 63 | 45 - 63 | - |

| Hepatocyte Clearance (% of hepatic blood flow) | - | - | - | 41 |

| Plasma Protein Binding (unbound fraction) | - | - | - | 4.7% |

Table 3: In Vivo Efficacy in Mice

| Dose (oral) | AUC0-inf | Effect |

| 100 mg/kg | 436,000 nM*h | Dose-dependent inhibition of LTB4 production |

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

FLAP Binding Assay

-

Objective: To determine the binding affinity of this compound to the 5-lipoxygenase-activating protein (FLAP).

-

Methodology:

-

Human or other species' cell lines overexpressing FLAP are used to prepare cell membrane fractions.

-

A radiolabeled ligand known to bind to FLAP is incubated with the membrane preparations.

-

Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding to FLAP.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is measured using a scintillation counter.

-

The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

-

Human and Mouse Whole Blood Assay

-

Objective: To assess the functional inhibition of FLAP by this compound in a physiologically relevant matrix.

-

Methodology:

-

Freshly drawn human or mouse whole blood is collected in tubes containing an anticoagulant.

-

The blood is pre-incubated with various concentrations of this compound or vehicle control.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as calcimycin (A23187).

-

The reaction is stopped after a defined incubation period.

-

Plasma is separated by centrifugation.

-

LTB4 levels in the plasma are quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of LTB4 production, is determined.

-

Pharmacokinetic Studies in Animals

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

This compound is administered to rats, dogs, and cynomolgus monkeys via both intravenous (IV) and oral (PO) routes.

-

For IV administration, a single bolus dose is given. For PO administration, the compound is formulated in a suitable vehicle, such as 0.5% methyl cellulose/0.015% Tween.

-

Serial blood samples are collected at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is harvested from the blood samples.

-

The concentration of this compound in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis.

-

Oral bioavailability (F) is calculated as (AUCPO / AUIV) * (DoseIV / DosePO) * 100%.

-

GPCR Selectivity Screen

-

Objective: To evaluate the selectivity of this compound against a broad panel of G-protein coupled receptors (GPCRs).

-

Methodology:

-

The PRESTO-TANGO (Parallel Receptor-ome Expression and Screening via Transcriptional Output-TANGO) assay is utilized.

-

This is a high-throughput screening platform that measures the interaction of a compound with a large number of GPCRs.

-

This compound is tested at a high concentration (e.g., 10 µM) against a panel of 315 different GPCRs.

-

The assay measures the transcriptional activation of a reporter gene upon ligand binding to the GPCR.

-

The results are analyzed to identify any significant agonistic or antagonistic activity of this compound on the tested GPCRs. The findings indicated no significant inhibition for any of the 315 GPCRs tested.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow

(S)-BI 665915: A Comprehensive Technical Guide to its FLAP Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding affinity of (S)-BI 665915 to the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators implicated in a variety of diseases, making FLAP an attractive therapeutic target.

Quantitative Binding Affinity Data

The inhibitory potency of this compound on FLAP has been determined through in vitro binding assays. The key quantitative measure of its binding affinity is summarized in the table below.

| Compound | Parameter | Value | Assay System |

| This compound | IC50 | 1.7 nM | FLAP binding assay |

Table 1: Binding Affinity of this compound to FLAP. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the FLAP activity in a competitive binding assay.

FLAP Signaling Pathway and the Role of this compound

The biosynthesis of leukotrienes is a complex cascade of enzymatic reactions initiated by the release of arachidonic acid from the cell membrane. FLAP plays a crucial role in this pathway by presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme.[1] this compound acts as a potent antagonist of FLAP, thereby inhibiting the production of downstream leukotrienes.[1]

Figure 1: Simplified signaling pathway of leukotriene biosynthesis highlighting the inhibitory action of this compound on FLAP.

Experimental Protocol: FLAP Radioligand Binding Assay

The determination of the IC50 value for this compound was likely achieved through a competitive radioligand binding assay. The following is a representative protocol based on established methodologies for assessing FLAP inhibitors.

Objective: To determine the binding affinity of this compound to human FLAP by measuring its ability to displace a known radiolabeled FLAP ligand.

Materials:

-

Membrane Preparation: Crude membrane preparations from human polymorphonuclear (PMN) cells or PMA-stimulated HL-60 cells, which express high levels of FLAP.

-

Radioligand: [3H]-MK-886, a high-affinity FLAP ligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates with glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and stimulate HL-60 cells with phorbol 12-myristate 13-acetate (PMA) to increase FLAP expression.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A serial dilution of this compound.

-

A fixed concentration of [3H]-MK-886 (typically at or below its Kd).

-

The membrane preparation.

-

-

For determining total binding, add assay buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled FLAP inhibitor.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

The logical flow of the experimental process to determine the binding affinity of a FLAP inhibitor is depicted below.

Figure 2: A flowchart illustrating the key steps in the experimental workflow for determining the FLAP binding affinity of this compound.

References

Target Validation of (S)-BI 665915 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides an in-depth overview of the validation of FLAP as a therapeutic target for inflammatory diseases and the role of this compound as a tool to modulate this pathway. The guide summarizes the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The central hypothesis is that by inhibiting FLAP, this compound effectively reduces the production of leukotrienes, thereby mitigating the inflammatory cascade in a variety of disease contexts. While specific preclinical efficacy data for this compound in diverse inflammatory disease models is not extensively published, the validation of FLAP as a target is strongly supported by decades of research into the pathological role of leukotrienes in diseases such as asthma, atherosclerosis, and arthritis.

Introduction: The Role of FLAP in Inflammation

The 5-lipoxygenase-activating protein (FLAP), encoded by the ALOX5AP gene, is an integral membrane protein located in the nuclear envelope. It plays a crucial role in the biosynthesis of leukotrienes, a class of potent lipid mediators of inflammation. FLAP functions by binding arachidonic acid released from the cell membrane and transferring it to the enzyme 5-lipoxygenase (5-LO). This initial step is critical for the subsequent conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Elevated levels of leukotrienes are associated with a range of inflammatory diseases. LTB4 is a powerful neutrophil chemoattractant and activator, while cysteinyl leukotrienes increase vascular permeability and cause smooth muscle contraction, particularly in the airways. Consequently, the inhibition of leukotriene synthesis has been a long-standing goal in the development of anti-inflammatory therapies. FLAP, as an essential upstream component of this pathway, represents a prime target for therapeutic intervention.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a small molecule inhibitor of FLAP. Its mechanism of action is to bind to FLAP and prevent the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the synthesis of all downstream leukotrienes.

Quantitative Data

The following table summarizes the key in vitro potency and pharmacokinetic parameters of this compound.

| Parameter | Value | Species | Assay |

| FLAP Binding IC50 | 1.7 nM | Human | Radioligand Binding Assay |

| LTB4 Inhibition IC50 | 45 nM | Human | Whole Blood Assay |

| Oral Bioavailability | ~50% | Rat | In vivo PK study |

| Plasma Protein Binding | High | Human | In vitro assay |

Signaling Pathway and Experimental Workflow

Leukotriene Biosynthesis Pathway and Point of Intervention

The following diagram illustrates the leukotriene biosynthesis pathway and highlights the inhibitory action of this compound.

Target Validation and Drug Discovery Workflow

The logical workflow for validating FLAP as a target and identifying inhibitors like this compound is depicted below.

Experimental Protocols

FLAP Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for FLAP.

Materials:

-

HEK293 cells overexpressing human FLAP

-

[3H]-MK-886 (radioligand)

-

Test compound (this compound)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-FLAP cells.

-

Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-MK-886 (e.g., at its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known non-labeled FLAP inhibitor.

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Human Whole Blood LTB4 Assay

This protocol measures the inhibitory effect of a test compound on LTB4 production in human whole blood.

Materials:

-

Freshly drawn human whole blood (with anticoagulant)

-

Calcium ionophore A23187 (stimulant)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Methanol (for protein precipitation)

-

LTB4 ELISA kit

-

96-well plates

Procedure:

-

Compound Incubation:

-

Aliquot whole blood into 96-well plates.

-

Add varying concentrations of the test compound or vehicle control to the wells.

-

Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Stimulation:

-

Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 production.

-

Incubate for 15-30 minutes at 37°C.

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold methanol to precipitate proteins.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Collect the supernatant for LTB4 analysis.

-

-

LTB4 Quantification (ELISA):

-

Perform the LTB4 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to an antibody-coated plate.

-

Adding an enzyme-conjugated LTB4 tracer.

-

Incubating to allow for competitive binding.

-

Washing away unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the LTB4 standards.

-

Calculate the concentration of LTB4 in each sample from the standard curve.

-

Plot the percentage of LTB4 inhibition against the log concentration of the test compound to determine the IC50 value.

-

Conclusion and Future Directions

The potent and selective inhibition of FLAP by this compound, coupled with the well-established role of the leukotriene pathway in a multitude of inflammatory diseases, provides a strong basis for the validation of FLAP as a therapeutic target. The experimental protocols detailed herein offer robust methods for the characterization of FLAP inhibitors and the assessment of their biological activity.

Future research should focus on evaluating the efficacy of this compound in a broader range of preclinical inflammatory disease models. These studies will be critical to further validate the therapeutic potential of FLAP inhibition and to guide the clinical development of this compound and other molecules in this class for the treatment of inflammatory disorders. The continued investigation into the nuanced roles of different leukotrienes in various tissues and disease states will also be essential for refining the therapeutic application of FLAP inhibitors.

The Discovery and Development of (S)-BI 665915: A Potent and Selective FLAP Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-BI 665915 is a novel, orally active small molecule that has demonstrated high potency and selectivity as an inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of its discovery, mechanism of action, and key preclinical data, intended for an audience of researchers, scientists, and drug development professionals.

The development of this compound stems from the significant role of the leukotriene pathway in a variety of inflammatory diseases. Leukotrienes are potent lipid mediators that contribute to the pathophysiology of conditions such as asthma, allergic rhinitis, and cardiovascular diseases. A key enzyme in the biosynthesis of leukotrienes is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to translocate to the nuclear membrane and bind to its substrate, arachidonic acid. By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for inflammatory disorders.

Mechanism of Action

This compound is an oxadiazole-containing compound that acts as a potent antagonist of FLAP.[1] It binds to FLAP with high affinity, preventing the transfer of arachidonic acid to 5-lipoxygenase. This inhibition of the initial step in the leukotriene biosynthetic cascade leads to a dose-dependent reduction in the production of leukotriene B4 (LTB4) and other downstream leukotrienes.

Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention for this compound.

Caption: Inhibition of FLAP by this compound blocks the leukotriene biosynthetic pathway.

Key Quantitative Data

The following tables summarize the key in vitro, in-cell, and in vivo pharmacokinetic data for this compound.

Table 1: In Vitro and In-Cell Potency

| Parameter | Species/System | Value |

| FLAP Binding IC50 | - | 1.7 nM[1][2] |

| LTB4 Inhibition IC50 | Human Whole Blood | 45 nM[1] |

| LTB4 Inhibition IC50 | Mouse Whole Blood | 4800 nM[1] |

Table 2: In Vivo Pharmacokinetic Parameters

| Parameter | Rat | Dog | Cynomolgus Monkey |

| Intravenous (IV) Plasma Clearance (%Qh) | 7% | 2.8% | 3.6% |

| Volume of Distribution (Vss, L/kg) | 0.5 - 1.2 | 0.5 - 1.2 | 0.5 - 1.2 |

| Oral Bioavailability (%) | 45 - 63 | 45 - 63 | 45 - 63 |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

FLAP Binding Assay

The potency of this compound in binding to FLAP was determined using a competitive binding assay.

Methodology:

-

Membrane Preparation: Membranes were prepared from cells overexpressing human FLAP.

-

Radioligand: A radiolabeled known FLAP inhibitor was used as the tracer.

-

Incubation: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by filtration.

-

Detection: The amount of bound radioactivity was quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated using non-linear regression analysis.

Human Whole Blood LTB4 Assay

The functional inhibitory activity of this compound on LTB4 production was assessed in a human whole blood assay.

Methodology:

-

Blood Collection: Fresh human whole blood was collected from healthy donors.

-

Compound Incubation: Aliquots of whole blood were pre-incubated with a range of concentrations of this compound or vehicle control.

-

Stimulation: LTB4 biosynthesis was stimulated by the addition of a calcium ionophore (e.g., A23187).

-

Termination: The reaction was stopped, and plasma was separated by centrifugation.

-

LTB4 Quantification: LTB4 levels in the plasma were measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

-

Data Analysis: The IC50 value was determined by plotting the percentage inhibition of LTB4 production against the concentration of this compound.

The workflow for this assay is depicted in the diagram below.

Caption: A stepwise representation of the human whole blood LTB4 assay protocol.

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of this compound were evaluated in multiple preclinical species to assess its drug-like properties.

Methodology:

-

Animal Models: Studies were conducted in rats, dogs, and cynomolgus monkeys.

-

Dosing:

-

Intravenous (IV): A single bolus dose was administered intravenously to determine clearance and volume of distribution.

-

Oral (PO): A single oral dose was administered to determine oral bioavailability.

-

-

Blood Sampling: Serial blood samples were collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma was harvested from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Selectivity Profile

This compound has demonstrated a high degree of selectivity. In extensive screening panels, it showed no significant off-target activity.

-

Kinase Panel: At a concentration of 3 µM, this compound showed less than 30% inhibition against a panel of 546 kinases.

-

GPCR Panel: At a concentration of 10 µM, no significant inhibition or modulation was observed against a panel of 315 GPCRs.

This clean off-target profile suggests a lower potential for mechanism-independent side effects.

Conclusion

This compound is a potent, selective, and orally bioavailable FLAP inhibitor. Its ability to effectively block the production of leukotrienes in cellular and whole blood assays, combined with a favorable pharmacokinetic profile across multiple species, highlights its potential as a therapeutic agent for the treatment of inflammatory diseases. The high selectivity of this compound further enhances its promising safety profile. Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this compound.

References

(S)-BI 665915: A Deep Dive into its Role as a Potent FLAP Inhibitor in the Leukotriene Synthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and selective, orally active inhibitor of the 5-lipoxygenase-activating protein (FLAP). This technical guide provides a comprehensive overview of its mechanism of action within the leukotriene synthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. By targeting FLAP, this compound effectively blocks the production of pro-inflammatory leukotrienes, demonstrating significant potential for the treatment of inflammatory diseases. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction to the Leukotriene Synthesis Pathway and the Role of FLAP

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases[1]. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. The key enzyme in this pathway is 5-lipoxygenase (5-LO), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4)[2].

FLAP is an integral membrane protein that acts as a scaffold, binding arachidonic acid and presenting it to 5-LO. This protein is therefore a critical bottleneck in the leukotriene synthesis cascade, making it an attractive therapeutic target for the inhibition of leukotriene production[3].

This compound: Mechanism of Action

This compound is a novel, oxadiazole-containing small molecule that acts as a potent antagonist of FLAP[4]. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby inhibiting the synthesis of all downstream leukotrienes. This targeted mechanism of action offers the potential for broad anti-inflammatory effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 (FLAP binding) | 1.7 nM | Human | Radioligand binding assay | [4] |

| IC50 (LTB4 production) | 45 nM | Human | Whole blood assay | [4] |

| IC50 (LTB4 production) | 4800 nM | Mouse | Whole blood assay | [4] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Rat | 1 mg/kg i.v. / 10 mg/kg p.o. | 13.9 | 1.2 | 45 |

| Dog | 1 mg/kg i.v. / 10 mg/kg p.o. | 2.1 | 0.5 | 63 |

| Cynomolgus Monkey | 1 mg/kg i.v. / 10 mg/kg p.o. | 3.3 | 0.8 | 54 |

CL: Clearance, Vss: Volume of distribution at steady state, F: Bioavailability

Table 3: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Concentration | Results |

| Kinases | 546 | 3 µM | < 30% inhibition |

| GPCRs | 315 | 10 µM | No significant inhibition |

| Various Receptors and Ion Channels | 68 | 10 µM | No significant inhibition |

| Various Receptors and Ion Channels | 137 | 20 µM | No significant inhibition |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to characterize this compound.

FLAP Binding Assay

The potency of this compound in binding to FLAP was determined using a radioligand binding assay, a standard method for quantifying ligand-receptor interactions.

-

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein.

-

Protocol Outline (based on standard methods):

-

Membrane Preparation: Membranes from cells expressing human FLAP are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., a tritiated FLAP inhibitor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

-

The detailed protocol for the characterization of this compound can be found in the primary literature by Takahashi et al. (2015) in the Journal of Medicinal Chemistry.[5]

Human Whole Blood LTB4 Production Assay

This functional assay measures the ability of this compound to inhibit the synthesis of LTB4 in a physiologically relevant ex vivo system.

-

Principle: Leukotriene synthesis is stimulated in whole blood, and the amount of LTB4 produced is quantified in the presence and absence of the test compound.

-

Protocol Outline:

-

Blood Collection: Fresh human blood is collected in heparinized tubes.

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187).

-

Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. LTB4 is extracted from the plasma.

-

Quantification: LTB4 levels are measured using a validated method, such as a competitive enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of LTB4 production, is determined.

-

For the specific methodology used in the characterization of this compound, please refer to the publication by Takahashi et al. (2015) in the Journal of Medicinal Chemistry.[5]

Visualizations

The following diagrams illustrate the leukotriene synthesis pathway and the mechanism of action of this compound, as well as a typical experimental workflow.

Caption: Leukotriene synthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the human whole blood LTB4 production assay.

Conclusion

This compound is a highly potent and selective FLAP inhibitor with a well-characterized mechanism of action in the leukotriene synthesis pathway. Its favorable in vitro and in vivo profiles make it a valuable tool for further research into the role of leukotrienes in inflammatory diseases and a promising candidate for therapeutic development. This guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing the field of inflammation and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay of LTB4 and 6-trans LTB4: analytical and pharmacological characterisation of immunoreactive LTB4 in ionophore stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-BI 665915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (S)-BI 665915, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The information presented herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a novel, orally active oxadiazole-containing compound that has demonstrated high potency in inhibiting FLAP, a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, making FLAP an attractive therapeutic target. This document summarizes the key in vitro data for this compound and provides detailed methodologies for the principal assays used in its characterization.

Quantitative Data Summary

The in vitro potency of this compound has been determined through various assays, with the key findings summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/System | Parameter | Value (nM) |

| FLAP Binding Assay | 5-Lipoxygenase-Activating Protein (FLAP) | IC50 | 1.7[1] |

| Functional Inhibition | Human Whole Blood | IC50 | 45[1] |

| Functional Inhibition | Mouse Whole Blood | IC50 | 4800[1] |

Table 2: Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Concentration Tested (µM) | Observed Inhibition |

| GPCRs | 315 | 10 | No significant inhibition |

Mechanism of Action: The Leukotriene Pathway

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that plays a crucial role in the biosynthesis of leukotrienes. It facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO), the first committed step in the leukotriene synthesis pathway. By binding to FLAP, this compound prevents this interaction, thereby blocking the downstream production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4).

References

(S)-BI 665915: A Technical Guide to its Selectivity as a 5-Lipoxygenase Activating Protein (FLAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-BI 665915 is a potent and highly selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). Its mechanism of action is not through direct inhibition of lipoxygenase enzymes but by binding to FLAP, a crucial transfer protein for arachidonic acid (AA) to 5-lipoxygenase (5-LOX). This specific interaction effectively blocks the biosynthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4). This document provides a comprehensive overview of the selectivity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound and the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical inflammatory cascade responsible for the production of leukotrienes. These lipid mediators are implicated in a variety of inflammatory diseases. The synthesis of leukotrienes is initiated by the transfer of arachidonic acid (AA) to the enzyme 5-LOX. This transfer is facilitated by the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein.[1]

This compound is an orally active, oxadiazole-containing compound that potently binds to FLAP, thereby inhibiting its function.[2] By preventing the association of AA with 5-LOX, this compound effectively curtails the production of the entire downstream leukotriene cascade.

Quantitative Selectivity Data

The selectivity of this compound is primarily derived from its specific mechanism of action targeting FLAP, a protein uniquely required for the activity of 5-LOX. The 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) pathways do not rely on FLAP for their function, rendering them insensitive to FLAP inhibitors. Consequently, this compound exhibits a high degree of selectivity for the 5-LOX pathway.

While direct enzymatic inhibition assays against 12-LOX and 15-LOX are not the primary method for assessing the selectivity of a FLAP inhibitor, broad panel screening has been conducted to ensure the absence of significant off-target effects.

Table 1: Potency and Cellular Activity of this compound

| Assay | Target/System | Species | IC50 |

| FLAP Binding Assay | FLAP | Human | 1.7 nM[1][2] |

| Functional Assay (LTB4 Production) | FLAP | Human (Whole Blood) | 45 nM[2] |

| Functional Assay (LTB4 Production) | FLAP | Mouse (Whole Blood) | 4800 nM[2] |

Table 2: Off-Target Selectivity Profile of this compound

| Target Class | Number of Targets Screened | Concentration | Observation |

| Kinases | 546 | 3 µM | < 30% inhibition |

| GPCRs | 315 | 10 µM | No significant inhibition/modulation[1] |

| General Safety Panel | 68 | 10 µM | No significant hits |

| General Safety Panel | 137 | 20 µM | No significant hits |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the 5-lipoxygenase pathway and the specific point of intervention for this compound.

Caption: 5-LOX pathway and the inhibitory action of this compound on FLAP.

Experimental Protocols

FLAP Binding Assay

This assay quantifies the binding affinity of this compound to the FLAP protein.

Objective: To determine the IC50 value of this compound for FLAP binding.

Methodology:

-

Membrane Preparation: Crude membrane preparations are made from human polymorphonuclear (PMN) cells or a suitable cell line expressing FLAP, such as PMA-stimulated HL-60 cells.

-

Radioligand: A radiolabeled FLAP ligand, such as [3H]-MK886, is used as a competitive binder.

-

Competition Binding: A fixed concentration of the radioligand and cell membrane preparation are incubated in a 96-well plate with varying concentrations of the test compound, this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: The mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are washed to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Human Whole Blood Leukotriene B4 (LTB4) Assay

This functional assay measures the inhibitory effect of this compound on LTB4 production in a physiologically relevant system.

Objective: To determine the functional IC50 of this compound in inhibiting LTB4 synthesis in human whole blood.

Methodology:

-

Blood Collection: Fresh human whole blood is collected in heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound or vehicle control.

-

Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187.

-

Incubation: The blood is incubated at 37°C for a specified time to allow for LTB4 synthesis.

-

Reaction Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. Proteins are precipitated, and lipids are extracted, often using solid-phase extraction.

-

LTB4 Quantification: The concentration of LTB4 in the extracted samples is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition of LTB4 production is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a FLAP inhibitor like this compound.

Caption: Workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of FLAP. Its selectivity is fundamentally based on its specific mechanism of action, targeting a protein exclusively involved in the 5-lipoxygenase pathway. This mechanism inherently prevents interference with other lipoxygenase pathways, such as those mediated by 12-LOX and 15-LOX. Extensive off-target screening has confirmed the clean selectivity profile of this compound. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar compounds.

References

Cellular Uptake and Distribution of (S)-BI 665915: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases.[4][5] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase, thereby blocking the production of leukotrienes, including Leukotriene B4 (LTB4).[2][6][7] This technical guide provides a comprehensive overview of the available data on the cellular uptake and distribution of this compound, along with detailed experimental protocols and visualizations to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency, pharmacokinetic properties, and metabolic profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 for FLAP binding | 1.7 nM | Not specified | [1][2][3] |

| IC50 for FLAP function | 45 nM | Human whole blood | [1][3] |

| IC50 for FLAP function | 4800 nM | Mouse whole blood | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Volume of Distribution (Vss) | 0.5 - 1.2 L/kg | Rat, Dog, Cynomolgus Monkey | [1] |

| Bioavailability | 45 - 63% | Rat, Dog, Cynomolgus Monkey | [1][2] |

| IV Plasma Clearance (as % of hepatic blood flow, Qh) | 7% | Rat | [1] |

| 2.8% | Dog | [1] | |

| 3.6% | Cynomolgus Monkey | [1] | |

| High Exposure (AUC0-inf at 100 mg/kg p.o.) | 436,000 nM*h | Mouse | [2] |

Table 3: Metabolic and Plasma Protein Binding Data

| Parameter | Value | System | Reference |

| Human Hepatocyte Clearance | 41% of hepatic blood flow | Human | [1] |

| Plasma Protein Binding (unbound fraction) | 4.7% | Not specified | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the 5-lipoxygenase (5-LO) pathway. In response to inflammatory stimuli, arachidonic acid is released from the cell membrane. FLAP, an integral membrane protein located in the nuclear and endoplasmic reticulum membranes, binds to arachidonic acid and presents it to the 5-LO enzyme. 5-LO then catalyzes the conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing this crucial transfer step and thereby inhibiting the entire downstream production of leukotrienes.

Caption: Mechanism of action of this compound in the leukotriene synthesis pathway.

Cellular Uptake and Distribution

Detailed studies on the specific cellular uptake mechanisms and subcellular distribution of this compound are not extensively available in the public domain. However, based on its function as a FLAP inhibitor, it is expected to traverse the plasma membrane to reach its target, which is located on the nuclear and endoplasmic reticulum membranes. The high oral bioavailability of this compound suggests good membrane permeability.[1][2] The exact transporters or mechanisms (e.g., passive diffusion, active transport) involved in its cellular entry have not been elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

FLAP Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of this compound to FLAP.

Materials:

-

Test compound: this compound

-

Radioligand: [3H]-MK-886 (a known FLAP ligand)

-

Cell membranes expressing FLAP (e.g., from HL-60 cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare cell membranes from a suitable source, such as HL-60 cells, which are known to express FLAP.

-

In a 96-well plate, add a fixed concentration of cell membranes and the radioligand ([3H]-MK-886).

-

Add varying concentrations of the test compound, this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Caption: Experimental workflow for a competitive FLAP binding assay.

Human Whole Blood LTB4 Assay

This functional assay measures the ability of this compound to inhibit LTB4 production in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood (anticoagulated)

-

Test compound: this compound

-

Calcium ionophore A23187 (stimulant)

-

Phosphate-buffered saline (PBS)

-

ELISA or RIA kit for LTB4 quantification

Protocol:

-

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle control.

-

Stimulate LTB4 production by adding a calcium ionophore, such as A23187.

-

Incubate the samples to allow for LTB4 synthesis.

-

Stop the reaction and centrifuge the samples to separate the plasma.

-

Collect the plasma and quantify the concentration of LTB4 using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

-

The concentration of this compound that inhibits 50% of the LTB4 production is determined as the IC50 value.

Caption: Experimental workflow for the human whole blood LTB4 assay.

In Vivo Pharmacokinetic Study

These studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Materials:

-

Test animals (e.g., rats, dogs, cynomolgus monkeys)

-

This compound formulation for intravenous (IV) and oral (PO) administration

-

Dosing vehicle (e.g., 0.5% methyl cellulose/0.015% Tween)

-

Blood collection supplies

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Protocol:

-

Administer this compound to a cohort of animals either intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).

-

Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24h).[2]

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Calculate pharmacokinetic parameters, including volume of distribution, bioavailability, and clearance, from the plasma concentration-time data.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound is a highly potent FLAP inhibitor with favorable pharmacokinetic properties across multiple species. While its direct cellular uptake mechanisms and subcellular distribution remain to be fully elucidated, its demonstrated in vivo efficacy and oral bioavailability suggest efficient passage across cellular membranes to its target protein. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other FLAP inhibitors. Further investigation into the specific cellular transport and localization of this compound could provide valuable insights for the development of next-generation anti-inflammatory therapies.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pa2online.org [pa2online.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for (S)-BI 665915 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses. By inhibiting FLAP, this compound effectively blocks the production of LTB4 and other leukotrienes, making it a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its biological activity.

Mechanism of Action

This compound acts as a direct inhibitor of FLAP. In the leukotriene biosynthesis pathway, FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO). This is a critical step for the subsequent conversion of arachidonic acid into leukotrienes. This compound binds to FLAP, preventing this substrate transfer and thereby inhibiting the entire downstream cascade of leukotriene production.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from available studies.

| Parameter | Assay | Species | IC50 | Reference |

| FLAP Binding | Radioligand Binding Assay | Human | 1.7 nM | [1][2] |

| LTB4 Production | Whole Blood Assay | Human | 45 nM | [2] |

| LTB4 Production | Whole Blood Assay | Mouse | 4800 nM | [2] |

Table 1: In Vitro Potency of this compound

Signaling Pathway

Caption: FLAP Signaling Pathway for LTB4 Production.

Experimental Protocols

LTB4 Production Inhibition Assay in Human Neutrophils

This assay measures the ability of this compound to inhibit the production of LTB4 in primary human neutrophils stimulated with a calcium ionophore.

Materials:

-

Human peripheral blood

-

Dextran solution

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

This compound

-

DMSO (vehicle control)

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in HBSS to the final desired concentrations (e.g., 0.1 nM to 10 µM). Add 50 µL of the compound dilutions or vehicle control (DMSO in HBSS) to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Stimulation: Prepare a solution of Calcium Ionophore A23187 in HBSS (final concentration of 5 µM). Add 50 µL of the A23187 solution to each well to stimulate LTB4 production.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for LTB4 measurement.

-

LTB4 Measurement: Quantify the amount of LTB4 in the supernatants using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: LTB4 Production Inhibition Assay Workflow.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.

Materials:

-

Isolated human neutrophils (as described above)

-

RPMI 1640 medium with 0.5% BSA

-

LTB4 (chemoattractant)

-

This compound

-

DMSO (vehicle control)

-

Boyden chamber or similar chemotaxis system (e.g., Transwell inserts with 3-5 µm pores)

-

Calcein-AM (for cell labeling and quantification)

-

Fluorescence plate reader

Protocol:

-

Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Chemotaxis Setup:

-

Add RPMI 1640 with 0.5% BSA containing LTB4 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

Place the porous membrane (e.g., Transwell insert) over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the inserts.

-

Wipe the non-migrated cells from the top surface of the membrane.

-

Quantify the migrated cells on the bottom of the membrane. This can be done by lysing the migrated cells and measuring their ATP content or by pre-labeling the cells with Calcein-AM and measuring the fluorescence of the migrated cells.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value.

Caption: Logic of Neutrophil Chemotaxis Inhibition Assay.

Cell Line Recommendations

-

Primary Human Neutrophils: The most physiologically relevant cell type for studying LTB4 production and chemotaxis.

-

HL-60 (ATCC® CCL-240™): A human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells by treatment with agents like dimethyl sulfoxide (DMSO) or all-trans-retinoic acid (ATRA). Differentiated HL-60 cells are a reliable and reproducible model for studying neutrophil functions.

-

A549 (ATCC® CCL-185™): A human lung adenocarcinoma cell line that has been shown to express the necessary components for LTB4 synthesis. This cell line may be useful for investigating the role of the FLAP pathway in specific cancer contexts.

Conclusion

This compound is a valuable research tool for investigating the role of the FLAP-mediated leukotriene pathway in various biological and pathological processes. The provided protocols offer a starting point for characterizing the in vitro cellular activity of this potent inhibitor. Researchers should optimize these protocols for their specific experimental systems and cell types.

References

Application Notes and Protocols for LTB4 Production Measurement Using (S)-BI 665915

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It is a powerful chemoattractant for neutrophils and plays a crucial role in the inflammatory response. The production of LTB4 is initiated by the transfer of arachidonic acid to 5-LO by the 5-lipoxygenase-activating protein (FLAP). (S)-BI 665915 is a highly potent and selective inhibitor of FLAP, making it a valuable tool for studying the role of LTB4 in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in measuring and inhibiting LTB4 production in in vitro cellular systems.

Mechanism of Action of this compound

This compound is an orally active oxadiazole-containing compound that acts as a 5-lipoxygenase-activating protein (FLAP) inhibitor. FLAP is a nuclear membrane-associated protein that is essential for the cellular synthesis of leukotrienes. It binds arachidonic acid and presents it to 5-lipoxygenase (5-LO), the first and rate-limiting enzyme in the leukotriene biosynthesis pathway. By binding to FLAP, this compound prevents the interaction between arachidonic acid and 5-LO, thereby inhibiting the downstream production of LTB4.

Data Presentation

In Vitro Potency of this compound

| Parameter | Value | Species | Assay System |

| FLAP Binding IC50 | 1.7 nM | Human | Radioligand binding assay |

| LTB4 Inhibition IC50 | 45 nM | Human | Whole blood assay |

| LTB4 Inhibition IC50 | 4800 nM | Mouse | Whole blood assay |

Illustrative Dose-Response of this compound on LTB4 Production in Human Neutrophils

The following data is illustrative and based on the known IC50 value. Actual results may vary depending on experimental conditions.

| This compound Concentration (nM) | % Inhibition of LTB4 Production (Mean ± SD) |

| 0 (Vehicle Control) | 0 ± 5 |

| 1 | 15 ± 7 |

| 10 | 35 ± 10 |

| 50 | 55 ± 8 |

| 100 | 75 ± 6 |

| 500 | 95 ± 3 |

| 1000 | 98 ± 2 |

Signaling Pathways

LTB4 Biosynthesis Pathway and Inhibition by this compound

Caption: LTB4 biosynthesis pathway and the inhibitory action of this compound.

LTB4 Signaling Pathway

Caption: Simplified LTB4 signaling cascade via the BLT1 receptor.

Experimental Protocols

Protocol 1: Measurement of LTB4 Production in Isolated Human Neutrophils

This protocol details the steps for isolating human neutrophils and measuring LTB4 production following stimulation, and its inhibition by this compound.

Materials:

-

Anticoagulant-treated (e.g., EDTA, heparin) whole human blood

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Red Blood Cell Lysis Buffer

-

Trypan Blue solution

-

This compound

-

Dimethyl sulfoxide (DMSO, as vehicle for this compound)

-

Calcium ionophore A23187

-

LTB4 ELISA kit or Radioimmunoassay (RIA) kit

-

Plate reader (for ELISA) or gamma counter (for RIA)

Procedure:

-

Neutrophil Isolation:

-

Dilute anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

-

Layer the diluted blood over Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature.

-

Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T-500 solution to a final concentration of 1%.

-

Allow erythrocytes to sediment for 30-45 minutes.

-

Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

-

Lyse remaining red blood cells using Red Blood Cell Lysis Buffer.

-

Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺.

-

Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Adjust cell suspension to the desired concentration (e.g., 1 x 10⁷ cells/mL).

-

-

Inhibition with this compound:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

-

In microcentrifuge tubes, pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C. The final DMSO concentration should be consistent across all samples and ideally ≤ 0.1%.

-

-

Stimulation of LTB4 Production:

-

Stimulate the neutrophils by adding calcium ionophore A23187 to a final concentration of 1-5 µM.

-

Incubate for 5-15 minutes at 37°C.

-

-

Sample Collection and LTB4 Measurement:

-

Terminate the reaction by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute at 4°C to pellet the cells.

-

Collect the supernatant for LTB4 measurement.

-

Quantify LTB4 levels in the supernatant using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.

-

Protocol 2: Measurement of LTB4 Production in Human Whole Blood

This protocol provides a method for measuring LTB4 production directly in a whole blood sample.

Materials:

-

Anticoagulant-treated (e.g., heparin) whole human blood

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Calcium ionophore A23187

-

Indomethacin (to block cyclooxygenase pathway)

-

LTB4 ELISA or RIA kit

-

Centrifuge

Procedure:

-

Inhibition with this compound:

-

Aliquot whole blood into microcentrifuge tubes.

-

Add indomethacin to a final concentration of 10 µM to prevent the formation of prostaglandins.

-

Add various concentrations of this compound or vehicle (DMSO) to the blood samples.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Stimulation of LTB4 Production:

-

Add calcium ionophore A23187 to a final concentration of 10-50 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Sample Collection and LTB4 Measurement:

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Collect the plasma for LTB4 measurement.

-

Quantify LTB4 levels in the plasma using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's protocol.

-

Experimental Workflow

Application Notes and Protocols: TRPC6 Inhibition in Asthma Research Models

A Note on (S)-BI 665915: Initial searches for "this compound" in the context of asthma research did not yield specific information on this compound. It is possible that this designation has been confused with a product catalog number, as "665915" corresponds to the BD Rhapsody™ Whole Transcriptome Analysis (WTA) Reagent Kit[1][2]. However, extensive research highlights the significant role of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC6, in the pathophysiology of asthma. Therefore, these application notes will focus on the broader application of TRPC6 inhibitors in asthma research models, a likely area of interest for researchers investigating novel therapeutic targets for this disease.

Introduction: The Role of TRPC6 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Recent studies have implicated ion channels, specifically the TRPC family, in the pathogenesis of asthma. TRPC channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration ([Ca2+]i). In airway smooth muscle cells (ASMCs), TRPC3 and TRPC6 are notably expressed and their dysregulation is linked to key features of asthma.

Asthmatic cytokines such as Interleukin-13 (IL-13) and Transforming Growth Factor-beta (TGF-β) have been shown to increase the expression of TRPC6 in human airway smooth muscle cells. This upregulation of TRPC6 is thought to contribute to airway remodeling and hyperresponsiveness.[3] The influx of Ca2+ through TRPC channels can lead to ASMC contraction, proliferation, and the release of inflammatory mediators, all of which are central to the pathology of asthma.[4][5] Therefore, the inhibition of TRPC6 presents a promising therapeutic strategy for asthma.

Signaling Pathway of TRPC6 in Airway Smooth Muscle Cells

The activation of G-protein coupled receptors (GPCRs) on the surface of airway smooth muscle cells by agonists like acetylcholine or histamine triggers a signaling cascade that leads to the activation of TRPC6 channels. This results in an influx of Ca2+, contributing to the sustained increase in intracellular calcium necessary for smooth muscle contraction and proliferation. The pathway is also influenced by inflammatory cytokines, which can upregulate the expression of TRPC6 channels, thereby exacerbating the response.

Caption: TRPC6 signaling pathway in airway smooth muscle cells.

Experimental Protocols for Evaluating TRPC6 Inhibitors in Asthma Models

In Vitro Models

Objective: To assess the effect of TRPC6 inhibitors on airway smooth muscle cell function.

Cell Culture:

-

Human Airway Smooth Muscle Cells (hASMCs) are cultured from bronchial biopsies obtained from healthy and asthmatic donors.

-

Cells are maintained in smooth muscle growth medium (SmGM) supplemented with growth factors.

-

For experiments, cells are serum-starved for 24-48 hours to synchronize them in a quiescent state.

Experimental Workflow:

Caption: Workflow for in vitro evaluation of TRPC6 inhibitors.

Protocols:

-

Calcium Imaging:

-

Load serum-starved hASMCs with a calcium-sensitive dye (e.g., Fura-2 AM).

-

Pre-incubate cells with the TRPC6 inhibitor or vehicle control.

-

Stimulate cells with an agonist (e.g., TGF-β) and record changes in intracellular calcium concentration using a fluorescence imaging system.

-

-

Proliferation Assay:

-

Seed hASMCs in a 96-well plate and serum-starve.

-

Treat cells with the TRPC6 inhibitor and a pro-proliferative stimulus (e.g., PDGF).

-

Assess cell proliferation using a BrdU incorporation assay or cell counting.

-

-

Western Blot:

-

Treat hASMCs with the TRPC6 inhibitor and agonist.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe for TRPC6 expression and phosphorylation of myosin light chain (p-MLC) as a marker of contraction.

-

Ex Vivo Models

Objective: To evaluate the effect of TRPC6 inhibitors on airway contractility in isolated tracheal rings.

Protocol:

-

Isolate tracheas from a murine model of asthma (e.g., ovalbumin-sensitized mice) and control mice.

-

Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2.

-

Pre-incubate the tracheal rings with the TRPC6 inhibitor or vehicle.

-

Induce contraction with a contractile agonist (e.g., methacholine) and measure the isometric tension.

In Vivo Models

Objective: To determine the efficacy of TRPC6 inhibitors in a preclinical model of allergic asthma.

Animal Model:

-

Use a standard model of allergic airway inflammation, such as ovalbumin (OVA) or house dust mite (HDM) sensitization and challenge in mice.

Experimental Protocol:

-

Sensitize mice to the allergen (e.g., intraperitoneal injection of OVA with alum).

-

Challenge the sensitized mice with aerosolized allergen to induce an asthmatic phenotype.

-

Administer the TRPC6 inhibitor (e.g., orally or intraperitoneally) before or during the allergen challenge phase.

-

Assess key asthma-related endpoints 24-48 hours after the final challenge.

Endpoints for In Vivo Studies:

| Parameter | Method | Description |

| Airway Hyperresponsiveness (AHR) | Invasive or non-invasive plethysmography | Measurement of airway resistance and compliance in response to increasing doses of a bronchoconstrictor (e.g., methacholine). |

| Airway Inflammation | Bronchoalveolar Lavage (BAL) fluid analysis | Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in BAL fluid. |

| Lung Histology | H&E and PAS staining of lung sections | Assessment of inflammatory cell infiltration and mucus production. |

| Cytokine Levels | ELISA or multiplex assay of BAL fluid or lung homogenates | Measurement of Th2 cytokines (IL-4, IL-5, IL-13). |

| TRPC6 Expression | Western blot or qPCR of lung tissue | Quantification of TRPC6 protein or mRNA levels. |

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of a TRPC6 Inhibitor on Airway Smooth Muscle Cell Proliferation

| Treatment | Fold Change in Cell Number (Mean ± SEM) | P-value vs. Vehicle |

| Vehicle | 1.00 ± 0.05 | - |

| Agonist | 2.50 ± 0.15 | <0.001 |

| Agonist + TRPC6 Inhibitor (1 µM) | 1.25 ± 0.10 | <0.01 |

| Agonist + TRPC6 Inhibitor (10 µM) | 0.95 ± 0.08 | <0.001 |

Table 2: Effect of a TRPC6 Inhibitor on Airway Hyperresponsiveness in an OVA-induced Asthma Model

| Treatment Group | Penh at 50 mg/mL Methacholine (Mean ± SEM) | P-value vs. OVA/Vehicle |

| Saline/Vehicle | 1.5 ± 0.2 | <0.001 |

| OVA/Vehicle | 4.8 ± 0.5 | - |

| OVA/TRPC6 Inhibitor (10 mg/kg) | 2.5 ± 0.3 | <0.01 |

| OVA/TRPC6 Inhibitor (30 mg/kg) | 1.8 ± 0.2 | <0.001 |

Conclusion

The inhibition of TRPC6 represents a novel therapeutic approach for the treatment of asthma. The experimental models and protocols outlined in these application notes provide a framework for the preclinical evaluation of TRPC6 inhibitors. By investigating their effects on airway smooth muscle function, airway hyperresponsiveness, and inflammation, researchers can elucidate the therapeutic potential of targeting TRPC6 in asthma.

References

- 1. Whole Transcriptome Analysis (WTA) Reagent Kit – 4 pack [bdbiosciences.com]

- 2. BD Rhapsody Whole Transcriptome Analysis (WTA) Reagent Kit BD™ Whole Transcriptome Analysis | Buy Online | BD™ | Fisher Scientific [fishersci.com]

- 3. physoc.org [physoc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Expression and Functional Role of Canonical Transient Receptor Potential Channels in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-BI 665915 for the Study of Cardiovascular Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BI 665915 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a key component of the leukotriene biosynthetic pathway, playing a crucial role in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4). The leukotriene pathway has been implicated in the pathophysiology of various inflammatory diseases, including cardiovascular conditions like atherosclerosis.[1][2] this compound serves as a valuable chemical probe for investigating the role of FLAP and leukotriene-mediated inflammation in cardiovascular disease models.

Mechanism of Action

This compound acts by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO). This inhibition blocks the initial step in the synthesis of all leukotrienes, leading to a reduction in the production of LTB4 and other pro-inflammatory lipid mediators. Its high potency and selectivity make it a suitable tool for both in vitro and in vivo studies.

Data Presentation

In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| FLAP Binding IC50 | Human | 1.7 nM | [3] |

| LTB4 Inhibition IC50 | Human Whole Blood | 45 nM | [3] |

| LTB4 Inhibition IC50 | Mouse Whole Blood | 4800 nM | [3] |

| In Vivo Efficacy | Rabbit Atherosclerosis Model | Significantly inhibited atherosclerosis progression. (Specific quantitative data such as dosage, duration, and percentage of plaque reduction are detailed in the full publication). |

Signaling Pathway

Caption: Inhibition of the FLAP-mediated leukotriene biosynthesis pathway by this compound.

Experimental Protocols

In Vivo Rabbit Atherosclerosis Model